molecular formula C21H17N3O4S B4043537 N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide

Cat. No.: B4043537
M. Wt: 407.4 g/mol
InChI Key: YNUTZXWIECTIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09397721 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide and related compounds have been explored for their potential as histone deacetylase (HDAC) inhibitors. HDAC inhibitors play a critical role in regulating gene expression, cell cycle arrest, and apoptosis in cancer cells. One study describes the synthesis and biological evaluation of similar compounds showing selective inhibition of HDACs, which could block cancer cell proliferation and induce apoptosis, highlighting their promise as anticancer drugs (Zhou et al., 2008). Another research effort focused on CI-994, a compound with a benzamide structure, showing it as a HDAC inhibitor inducing histone hyperacetylation, suggesting a mechanism related to its antitumor activity (Kraker et al., 2003).

Anti-Acetylcholinesterase Activity

Research into benzamide derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating neurodegenerative diseases like Alzheimer's. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed compounds that dramatically increase anti-AChE activity, which could be crucial for developing new antidementia agents (Sugimoto et al., 1990).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been evaluated for their role in corrosion inhibition, particularly for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating substituents on the benzamide ring has been shown to influence the efficiency of corrosion inhibition, with studies highlighting their potential in protective coatings to prevent corrosion in industrial applications (Mishra et al., 2018).

Antimicrobial Activity

Several studies have synthesized and evaluated N-phenyl-benzamide and its derivatives for antimicrobial activities. These compounds have shown a broad spectrum of activity against various bacteria and fungi, offering potential for developing new antimicrobial agents. One study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, demonstrating significant antibacterial and antifungal activities (Ertan et al., 2007).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-nitrophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-14(25)22-15-10-12-16(13-11-15)23-21(26)17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUTZXWIECTIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.